molecular formula C12H9BrO2 B1270613 5-(2-Bromo-4-methylphenyl)-2-furaldehyde CAS No. 359810-48-3

5-(2-Bromo-4-methylphenyl)-2-furaldehyde

Cat. No. B1270613
M. Wt: 265.1 g/mol
InChI Key: JRJUEVPOZMWWNK-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-methylphenyl)-2-furaldehyde is a specialized organic compound that has garnered attention in chemical research for its unique structural and chemical properties. This compound serves as a building block in organic synthesis, enabling the construction of complex molecules with potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of related furan derivatives, including 5-substituted 2-furaldehydes, involves palladium-catalyzed cross-coupling reactions and organozinc intermediates. These methods provide a versatile approach to incorporating various substituents into the furan ring, enhancing the compound's utility in further synthetic applications (Kim & Rieke, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2-Bromo-4-methylphenyl)-2-furaldehyde has been elucidated using techniques such as IR, 1H NMR, 13C NMR, and elemental analysis. These studies confirm the presence of the furan ring and the substituents' positions, providing insight into the compound's reactivity and interaction potential (Li Ying-jun, 2005).

Chemical Reactions and Properties

Furan derivatives undergo a range of chemical reactions, including nitration, bromination, and coupling reactions, which can modify the furan ring or introduce new functional groups. These reactions are crucial for further modifying the compound and exploring its reactivity towards synthesizing novel materials or biologically active molecules (Tarasova & Gol'dfarb, 1965).

Physical Properties Analysis

The physical properties of furan derivatives are influenced by their molecular structure, including boiling points, melting points, and solubility. These properties are essential for determining the compound's suitability for various applications, such as in solvent systems or as intermediates in chemical synthesis (Chadwick, Chambers, Meakins, & Snowden, 1973).

Scientific Research Applications

Synthesis of Natural Compounds and Derivatives

5-(2-Bromo-4-methylphenyl)-2-furaldehyde and its derivatives play a significant role in the synthesis of natural compounds. For instance, researchers have successfully synthesized natural diarylheptanoids starting from 2-furaldehyde, a compound closely related to 5-(2-Bromo-4-methylphenyl)-2-furaldehyde. These natural products were obtained through various synthesis techniques, including Wittig reactions and Friedel-Crafts acylation, demonstrating the versatility of furan-derived aldehydes in synthetic organic chemistry (Secinti & SeÇen, 2015).

Development of Novel Chemical Synthesis Methods

Innovative methods for synthesizing furan derivatives have been explored, highlighting the potential of 5-(2-Bromo-4-methylphenyl)-2-furaldehyde in chemical research. For example, researchers have discovered new synthetic routes for 5-substituted 2-furaldehydes, utilizing palladium-catalyzed cross-coupling reactions. These methods have opened doors for the synthesis of various furan derivatives under mild conditions, illustrating the utility of furan compounds in organic synthesis (Kim & Rieke, 2013).

Applications in Organic Electronics

Furan derivatives, similar to 5-(2-Bromo-4-methylphenyl)-2-furaldehyde, are also important in the field of organic electronics. Researchers have developed methods for functionalizing thiophene-containing moieties, commonly found in organic electronic materials, by direct coupling with furan derivatives. This approach has led to the creation of novel compounds with useful electronic properties, thereby contributing to advances in organic electronic materials (Kainulainen & Heiskanen, 2016).

Exploration of Anticancer Activities

Remarkably, compounds synthesized from furan derivatives, including those structurally related to 5-(2-Bromo-4-methylphenyl)-2-furaldehyde, have shown potential in cancer research. A study demonstrated the synthesis of a bismuth-containing complex using 5-bromo-2-furaldehyde, which effectively inhibited the proliferation and migration of lung cancer cells. This finding suggests that furan-based compounds could be viable candidates in developing new anticancer therapies (Ouyang et al., 2016).

properties

IUPAC Name

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJUEVPOZMWWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358068
Record name 5-(2-Bromo-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-4-methylphenyl)-2-furaldehyde

CAS RN

359810-48-3
Record name 5-(2-Bromo-4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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